molecular formula C14H20O3 B15334433 5-(4-Propoxyphenyl)pentanoic acid

5-(4-Propoxyphenyl)pentanoic acid

Cat. No.: B15334433
M. Wt: 236.31 g/mol
InChI Key: VGDAUOCXPLALLB-UHFFFAOYSA-N
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Description

5-(4-Propoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted at the fifth carbon with a 4-propoxy-phenyl group. This compound belongs to a class of molecules where aromatic and aliphatic moieties are combined to modulate physicochemical and pharmacological properties.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5-(4-propoxyphenyl)pentanoic acid

InChI

InChI=1S/C14H20O3/c1-2-11-17-13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)

InChI Key

VGDAUOCXPLALLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propoxyphenyl)pentanoic acid typically involves the reaction of 4-propoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-(4-Propoxyphenyl)pentanoic acid may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Propoxyphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions on the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-Propoxyphenyl)pentanal, while reduction could produce 5-(4-Propoxyphenyl)pentanol.

Scientific Research Applications

5-(4-Propoxyphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Propoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight logP* Solubility (mg/mL) Key Feature
5-(4-Propoxyphenyl)pentanoic acid 236.3 ~3.2 Low (estimated) Propoxy group
5-(4-Methoxyphenyl)pentanoic acid 208.3 2.8 Moderate Methoxy group
5-(4-Hydroxyphenyl)pentanoic acid 194.2 1.5 High Polar hydroxy group

*logP estimated using fragment-based methods.

Table 2: Pharmacological Activities

Compound Target Receptor Activity (IC₅₀/EC₅₀) Reference
Loxiglumide Cholecystokinin ED₅₀ = 9–80 µmol/kg
SEN15924 α7 nAChR EC₅₀ = 150–310 µM
(R)-5-Amino-3-(4-Cl-Ph)pentanoic acid GABAB IC₅₀ = 7.4 µM

Biological Activity

5-(4-Propoxyphenyl)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, efficacy, and potential therapeutic roles.

  • Molecular Formula : C14H18O4
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 898791-73-6

Research indicates that 5-(4-Propoxyphenyl)pentanoic acid exhibits significant biological activity through its interactions with various enzymes. It has been noted for its role as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and implicated in various pathological conditions, including cancer and arthritis.

Enzyme Inhibition

The compound has shown inhibitory effects on MMPs, particularly MMP-13, with an IC50 value reported at approximately 6 nM. This high potency suggests that it could be a valuable candidate for the treatment of diseases where MMPs play a detrimental role.

Enzyme IC50 Value (nM) Selectivity
MMP-136High
MMP-715.7Moderate

The selectivity profile indicates that while it is a potent inhibitor of MMP-13, its interaction with MMP-7 is less favorable, suggesting a targeted therapeutic approach could minimize side effects associated with broader MMP inhibition.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the structural modifications of 5-(4-Propoxyphenyl)pentanoic acid to enhance its affinity for MMP-7 while maintaining selectivity for MMP-13. The modifications involved varying the aliphatic linker length, with findings indicating improved inhibition at optimal linker lengths .
  • Therapeutic Applications : The compound's potential in treating conditions like osteoarthritis and cancer has been highlighted due to its ability to modulate extracellular matrix degradation processes. In vitro studies have demonstrated that treatment with this compound can reduce the invasive properties of cancer cells by inhibiting MMP activity .
  • Pharmacogenomics Considerations : The variability in response to drugs like 5-(4-Propoxyphenyl)pentanoic acid can be influenced by genetic factors. Pharmacogenomic studies suggest that individual genetic profiles may affect how patients respond to treatments involving this compound, underscoring the importance of personalized medicine .

Summary of Biological Activities

The biological activities of 5-(4-Propoxyphenyl)pentanoic acid can be summarized as follows:

  • Anti-cancer Properties : Inhibits the proliferation and invasion of cancer cells by targeting MMPs.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of matrix remodeling.
  • Selective Enzyme Inhibition : High selectivity for certain MMPs suggests reduced risk of off-target effects.

Q & A

Q. How do substituent variations (e.g., propoxy vs. methoxy) on the phenyl ring alter biological activity?

  • Methodological Answer : Comparative SAR (Structure-Activity Relationship) studies synthesize derivatives with varied substituents. For instance, replacing methoxy with propoxy groups may enhance lipophilicity, affecting blood-brain barrier penetration. Activity cliffs are identified via radioligand binding and in vivo efficacy models (e.g., novel object recognition tests) .

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